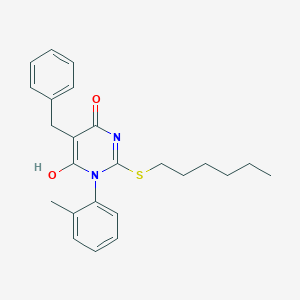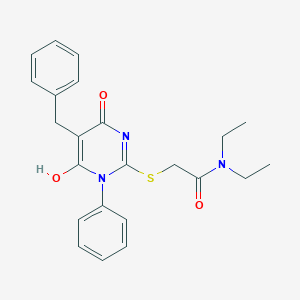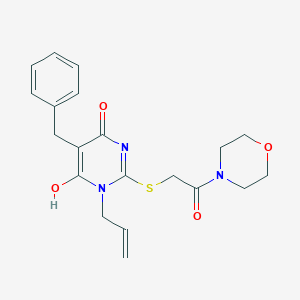![molecular formula C19H20Cl2N2O3S B216190 3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMP 323 and has been used as a tool in the study of various biological processes.
Mecanismo De Acción
DMP 323 is a potent and selective inhibitor of PKC. It binds to the regulatory domain of PKC and prevents its activation. This inhibition results in the inhibition of various cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
DMP 323 has been shown to have various biochemical and physiological effects. Inhibition of PKC by DMP 323 has been shown to result in the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. DMP 323 has also been shown to inhibit the release of inflammatory cytokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DMP 323 in lab experiments is its selectivity for PKC. DMP 323 has been shown to be a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various biological processes. However, one of the limitations of using DMP 323 is its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the study of DMP 323. One of the significant directions is the development of more potent and selective inhibitors of PKC. Another direction is the study of the role of PKC in various disease states such as cancer, diabetes, and cardiovascular disease. Additionally, the development of new methods for the synthesis and purification of DMP 323 could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DMP 323 is a potent and selective inhibitor of PKC that has been widely used in scientific research. The synthesis of DMP 323 involves several steps, and it has been used in various scientific research applications. DMP 323 inhibits PKC, resulting in various biochemical and physiological effects. While DMP 323 has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of DMP 323, including the development of more potent and selective inhibitors of PKC and the study of the role of PKC in various disease states.
Métodos De Síntesis
The synthesis of DMP 323 involves several steps. The first step involves the reaction of 4-(4-methylpiperidin-1-ylsulfonyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide. The compound is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMP 323 has been used in various scientific research applications. One of the most significant applications of DMP 323 is in the study of the role of protein kinase C (PKC) in various biological processes. PKC is a family of enzymes that play a crucial role in signal transduction pathways. DMP 323 has been used as a tool to study the effects of PKC inhibition on various cellular processes.
Propiedades
Nombre del producto |
3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C19H20Cl2N2O3S |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-8-10-23(11-9-13)27(25,26)16-5-3-15(4-6-16)22-19(24)14-2-7-17(20)18(21)12-14/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
Clave InChI |
KPBVWMYNNSNSSO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B216107.png)
![1-Ethyl-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B216109.png)



![2-[5-benzyl-6-hydroxy-1-(2-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B216118.png)
![(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B216119.png)
![(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B216120.png)
![2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B216125.png)
![4-Allyl-1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B216126.png)
![1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene](/img/structure/B216128.png)
![1-[2-(2-Tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B216129.png)
![1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene](/img/structure/B216131.png)
![1-Phenoxy-3-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B216132.png)